molecular formula C5H4ClF2NS B14528894 1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- CAS No. 62665-29-6

1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]-

Cat. No.: B14528894
CAS No.: 62665-29-6
M. Wt: 183.61 g/mol
InChI Key: CTEFKWNRNPJFST-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- is a heterocyclic aromatic organic compound It features a five-membered ring structure with nitrogen as one of the ring atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- typically involves the reaction of pyrrole with chlorodifluoromethyl thiol. This reaction can be catalyzed by various agents, including palladium and copper catalysts, under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyrroles .

Scientific Research Applications

1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole, 2-[(trifluoromethyl)thio]-
  • 1H-Pyrrole, 2-[(difluoromethyl)thio]-
  • 1H-Pyrrole, 2-[(fluoromethyl)thio]-

Uniqueness

1H-Pyrrole, 2-[(chlorodifluoromethyl)thio]- is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62665-29-6

Molecular Formula

C5H4ClF2NS

Molecular Weight

183.61 g/mol

IUPAC Name

2-[chloro(difluoro)methyl]sulfanyl-1H-pyrrole

InChI

InChI=1S/C5H4ClF2NS/c6-5(7,8)10-4-2-1-3-9-4/h1-3,9H

InChI Key

CTEFKWNRNPJFST-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)SC(F)(F)Cl

Origin of Product

United States

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